molecular formula C7H7N3OS B13019581 4-Methoxythiazolo[4,5-c]pyridin-2-amine

4-Methoxythiazolo[4,5-c]pyridin-2-amine

Cat. No.: B13019581
M. Wt: 181.22 g/mol
InChI Key: CNGIMDLAVVVCJZ-UHFFFAOYSA-N
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Description

4-Methoxythiazolo[4,5-c]pyridin-2-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound belongs to the thiazolo[4,5-c]pyridine family, which is known for its diverse pharmacological activities. The unique structure of this compound, featuring a fused thiazole and pyridine ring system, contributes to its potential as a bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxythiazolo[4,5-c]pyridin-2-amine typically involves the cyclization of pyridine derivatives with thiazole precursors. One efficient method reported involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid, resulting in the target compound . Another method involves the use of microwave-assisted synthesis, where a solution of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide in dry pyridine is heated under microwave irradiation at 115°C for 30 minutes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and optimizing reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxythiazolo[4,5-c]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolo[4,5-c]pyridine derivatives.

    Substitution: Formation of substituted thiazolo[4,5-c]pyridine derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Methoxythiazolo[4,5-c]pyridin-2-amine involves its interaction with various molecular targets and pathways. The compound has been reported to act as a histamine H3 receptor antagonist, which contributes to its anti-inflammatory and antitumor activities . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.

Comparison with Similar Compounds

4-Methoxythiazolo[4,5-c]pyridin-2-amine can be compared with other similar compounds in the thiazolo[4,5-c]pyridine family, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological profile, which distinguishes it from other related compounds.

Properties

Molecular Formula

C7H7N3OS

Molecular Weight

181.22 g/mol

IUPAC Name

4-methoxy-[1,3]thiazolo[4,5-c]pyridin-2-amine

InChI

InChI=1S/C7H7N3OS/c1-11-6-5-4(2-3-9-6)12-7(8)10-5/h2-3H,1H3,(H2,8,10)

InChI Key

CNGIMDLAVVVCJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC2=C1N=C(S2)N

Origin of Product

United States

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